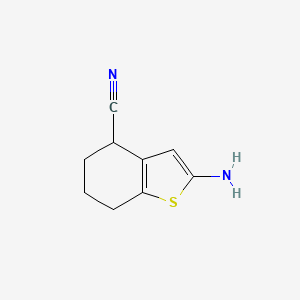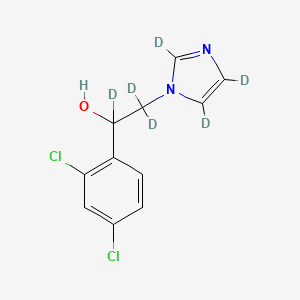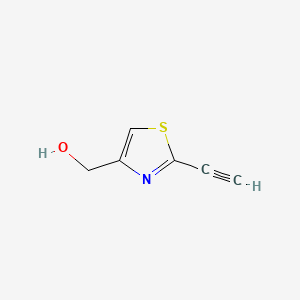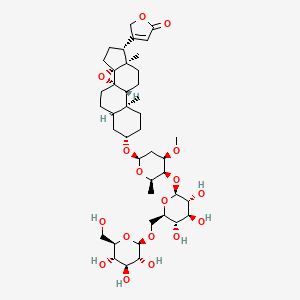![molecular formula C24H14 B589101 ジベンゾ[a,i]ピレン-d14 CAS No. 158776-07-9](/img/structure/B589101.png)
ジベンゾ[a,i]ピレン-d14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo[a,i]pyrene-d14 is a deuterium-labeled derivative of dibenzo[a,i]pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific research applications. Dibenzo[a,i]pyrene itself is known for its high molecular weight and complex structure, consisting of multiple fused aromatic rings. It is recognized for its potential carcinogenic properties and is often studied in the context of environmental pollution and toxicology .
科学的研究の応用
Dibenzo[a,i]pyrene-d14 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in studies involving polycyclic aromatic hydrocarbons, helping to elucidate reaction mechanisms and pathways.
Biology: It is used in toxicological studies to understand the metabolic pathways and biological effects of polycyclic aromatic hydrocarbons.
Medicine: It is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of polycyclic aromatic hydrocarbons.
Industry: It is used in the development of analytical methods for detecting and quantifying polycyclic aromatic hydrocarbons in environmental samples
作用機序
- Its primary target is DNA, where it forms covalent adducts, leading to genetic mutations and potentially carcinogenic effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化学分析
Cellular Effects
The cellular effects of Dibenzo[a,i]pyrene-d14 are not well studied. It is known that polycyclic aromatic hydrocarbons (PAHs) can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that PAHs can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that PAHs can interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[a,i]pyrene-d14 typically involves the deuteration of dibenzo[a,i]pyrene. This process can be achieved through catalytic exchange reactions where hydrogen atoms are replaced with deuterium. Common catalysts used in this process include palladium on carbon (Pd/C) and deuterium gas (D2). The reaction is usually carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods: Industrial production of dibenzo[a,i]pyrene-d14 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
化学反応の分析
Types of Reactions: Dibenzo[a,i]pyrene-d14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen atoms to the compound, often resulting in the formation of quinones and other oxygenated derivatives.
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced polycyclic aromatic hydrocarbons.
Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in acidic or basic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually performed in anhydrous solvents.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides. .
Major Products: The major products formed from these reactions include oxygenated derivatives, reduced polycyclic aromatic hydrocarbons, and substituted aromatic compounds .
類似化合物との比較
- Dibenzo[a,e]pyrene: Similar structure but different arrangement of aromatic rings.
- Dibenzo[a,h]pyrene: Similar structure but different arrangement of aromatic rings.
- Dibenzo[a,l]pyrene: Known for its high carcinogenic potency.
- Dibenzo[e,l]pyrene: Similar structure but different arrangement of aromatic rings .
特性
IUPAC Name |
3,4,5,6,8,10,11,13,15,16,17,18,21,22-tetradecadeuteriohexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-3-7-19-15(5-1)13-17-9-10-18-14-16-6-2-4-8-20(16)22-12-11-21(19)23(17)24(18)22/h1-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGYIJVAYAHHHM-WZAAGXFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC6=CC=CC=C6C(=C54)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C3=C4C(=C(C2=C1[2H])[2H])C(=C(C5=C(C6=C(C(=C(C(=C6C(=C54)C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does the nitration of Dibenzo[a,i]pyrene-d14 differ from other PAHs studied, and what is the significance of this difference?
A1: The study found that, unlike other PAHs like Benzo[a]pyrene-d12 or Benzo[k]fluoranthene-d12, the reaction of Dibenzo[a,i]pyrene-d14 with NO2 and NO3/N2O5 yielded only one mononitro isomer product. [] This suggests a unique reactivity pattern for Dibenzo[a,i]pyrene-d14, potentially due to its specific molecular structure and the resulting electronic distribution, influencing the preferred site for nitration. Further investigation into the exact structure of the formed mononitro-Dibenzo[a,i]pyrene-d14 isomer and comparison with potential isomers predicted through theoretical calculations could provide valuable insights into the regioselectivity of this nitration reaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B589019.png)
![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B589021.png)
![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)

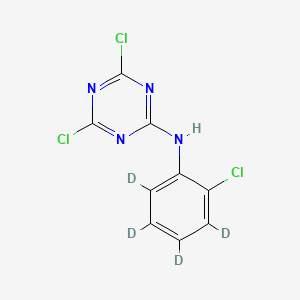
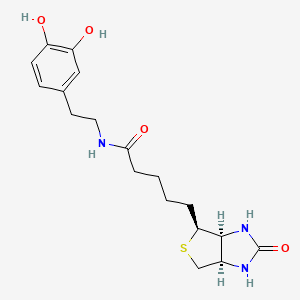
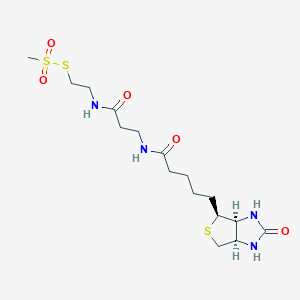
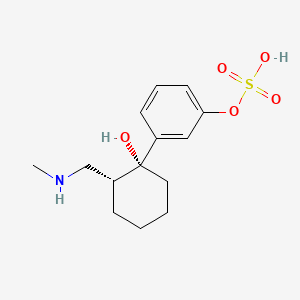
![(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine](/img/structure/B589033.png)
